1-(Bromomethyl)-4-cyclohexylbenzene
Overview
Description
Synthesis Analysis
The synthesis of bromomethylated benzene derivatives often involves multi-step processes starting from simpler aromatic compounds. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through a series of reactions including nitration, reduction, diazotization, and bromination with N-bromosuccinimide, achieving an overall yield of 30% (Song Yan-min, 2007). Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination, emphasizing the significance of bromination in the synthesis of bromomethylated benzene compounds (Guo Zhi-an, 2009).
Molecular Structure Analysis
The molecular structure of bromomethylated benzene derivatives is critical in determining their reactivity and potential applications. X-ray crystallography studies provide insights into their molecular conformations and intermolecular interactions. For example, the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene revealed different conformations and molecular packings in crystals, highlighting the influence of crystalline environment on the molecular structure (P. Szlachcic et al., 2007).
Chemical Reactions and Properties
Bromomethylated benzene derivatives undergo various chemical reactions, contributing to their versatility in organic synthesis. The study of cyclohexane derivatives including Br, Cl, N, O, and S atoms at the 1,2,4,5-positions indicated selectivity in addition reactions, demonstrating the reactive versatility of such compounds (A. Kaya et al., 2014). These reactions are crucial for the synthesis of complex organic molecules and materials.
Physical Properties Analysis
The physical properties of 1-(Bromomethyl)-4-cyclohexylbenzene and similar compounds, such as solubility, melting point, and crystalline phase, are essential for their application in various fields. For example, the study of the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene detailed their crystal structures and provided insights into their physical characteristics (P. Szlachcic et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, and stability under various conditions, define the utility of bromomethylated benzene derivatives in chemical synthesis. The reactivity of these compounds in forming complex structures through reactions like cycloaddition and nucleophilic substitution is a key area of study. For instance, cyclohexane derivatives' selectivity in addition reactions showcases their chemical versatility (A. Kaya et al., 2014).
Scientific Research Applications
Regioselective Bromination Studies : It's used in the study of regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the isolation of different bromination products and the conversion into new sulfur-containing compounds (Aitken et al., 2016).
Lithium-Bromine Exchange Reactions : In scientific research, it's utilized for studying lithium-bromine exchange reactions of aryl bromides in various solvent systems (Bailey, Luderer, & Jordan, 2006).
Viscosity Studies in Binary Liquid Mixtures : This compound is used for studying the viscosity of binary liquid mixtures containing bromoalkanes and nonpolar hydrocarbons (Yadava & Yadav, 2008).
Synthesis of Novel Compounds : It serves as a precursor in generating 1-bromo-1-alumacyclonona-2,4,6,8-tetraene and hexaethylbenzene (Agou et al., 2015), and in synthesizing novel 1-chlorocyclohexenyl-2-aminobenzenes, a new class of cyclic vinylamines (Chakravarthy et al., 2020).
Protecting Groups and Reagents : It is used as a stable protecting group for hydroxyl groups, a reagent for p-bromobenzylation of heterofunctional groups and carbon nucleophiles, and as a substrate for Suzuki type coupling reactions (Herzner & Seeberger, 2003).
Synthesis of Hydrocarbons : This compound is involved in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).
Hyperbranched Polyethers Synthesis : It can be used for the synthesis of hyperbranched polyethers with molecular weights exceeding 10^5 (Uhrich, Hawker, Fréchet, & Turner, 1992).
Cycloallene and Derivatives Preparation : The compound is utilized in preparing cycloallene and its derivatives (Christl & Groetsch, 2000).
Medicinal and Pharmaceutical Agents : It serves as an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent material (Xuan et al., 2010).
Structurally Diverse Solvate : This compound forms a structurally diverse solvate with different chemical compositions, including benzene, toluene, chlorobenzene, and ethyl acetate (Szlachcic, Migda, & Stadnicka, 2007).
Peroxidation Process for Phenol and Cyclohexanone : The cyclohexylbenzene peroxidation process, which involves this compound, is important for preparing phenol and cyclohexanone (Yun-jin, 2010).
Mechanism of Action
The mechanism of action of brominated compounds is not entirely clear, but it is known that they inhibit the production of tumour necrosis factor, interleukin 6 and immunoglobulin G and VEGF (which leads to its anti-angiogenic effects), co-stimulates T cells and NK cells and increases interferon gamma and interleukin 2 production .
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-cyclohexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFZFBSJOOIKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111818-33-8 | |
Record name | 1-(bromomethyl)-4-cyclohexylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.